molecular formula C10H10N2OS B13613552 5-(2-(Methylthio)phenyl)isoxazol-3-amine

5-(2-(Methylthio)phenyl)isoxazol-3-amine

Cat. No.: B13613552
M. Wt: 206.27 g/mol
InChI Key: GNWBPIJDRIHMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-(Methylthio)phenyl)isoxazol-3-amine is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their significant biological activities and therapeutic potential, making them valuable in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Methylthio)phenyl)isoxazol-3-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. The reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for isoxazole derivatives, including this compound, often involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalyst-free methods are gaining popularity due to their efficiency and reduced environmental footprint .

Chemical Reactions Analysis

Types of Reactions

5-(2-(Methylthio)phenyl)isoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-(Methylthio)phenyl)isoxazol-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-(Methylthio)phenyl)isoxazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: An antibiotic with a similar isoxazole structure.

    Muscimol: A psychoactive compound that acts as a GABA receptor agonist.

    Ibotenic Acid: A neurotoxin and psychoactive compound.

Uniqueness

5-(2-(Methylthio)phenyl)isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthio group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

5-(2-methylsulfanylphenyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C10H10N2OS/c1-14-9-5-3-2-4-7(9)8-6-10(11)12-13-8/h2-6H,1H3,(H2,11,12)

InChI Key

GNWBPIJDRIHMDH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=NO2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.